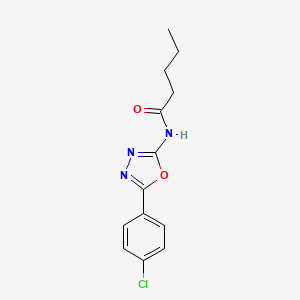
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A series of derivatives containing the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial and antifungal activities. For instance, certain compounds were found to be effective against both Gram-positive and Gram-negative bacteria, such as Pseudomonas aeruginosa, Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans, Aspergillus niger, Aspergillus clavatus (Kapadiya et al., 2020).
Anticancer Potential
Certain 1,3,4-oxadiazole derivatives have shown promising anticancer activity. For example, some compounds exhibited potent cytotoxicity against the MCF-7 cell line (a breast carcinoma cell line), suggesting their potential as anticancer agents (Mahanthesha G et al., 2021).
Inhibitory Activity against Lipoxygenase
Some derivatives of 1,3,4-oxadiazole have been synthesized as potential lipoxygenase inhibitors. Lipoxygenase is an enzyme involved in the metabolism of polyunsaturated fatty acids, playing a role in various inflammatory and allergic processes. These derivatives showed moderately good activities relative to standard inhibitors (Aziz‐ur‐Rehman et al., 2016).
α-Glucosidase Inhibitory Potential
Some N-aryl/aralkyl derivatives of 1,3,4-oxadiazole have been evaluated for their α-glucosidase inhibitory potential. These compounds were found to be promising inhibitors, suggesting their potential use in managing diseases like diabetes (Iftikhar et al., 2019).
Anti-tubercular Activity
Several 1,3,4-oxadiazole derivatives have shown significant anti-tubercular activity, indicating their potential in developing new treatments for tuberculosis. These compounds were evaluated against Mycobacterium tuberculosis and displayed moderate to good activity (Abdul-Malek S. Al-Tamimi et al., 2018).
Alzheimer’s Disease Treatment Candidates
New derivatives of 1,3,4-oxadiazole have been synthesized as potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, an enzyme linked to Alzheimer's pathology (A. Rehman et al., 2018).
Orientations Futures
The future directions for research on “N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .
Propriétés
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBDQRRVPDYRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

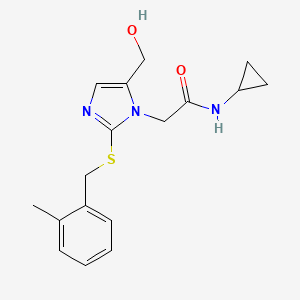
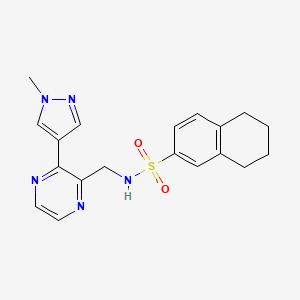
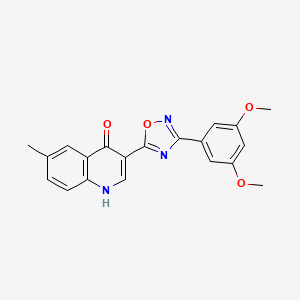
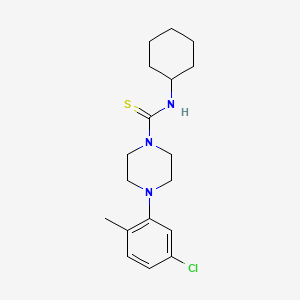
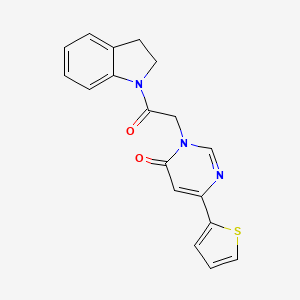
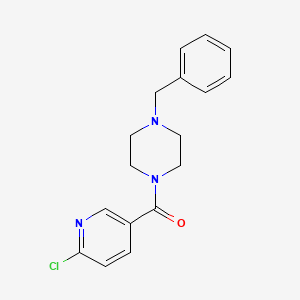
![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)

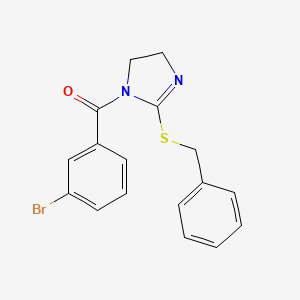
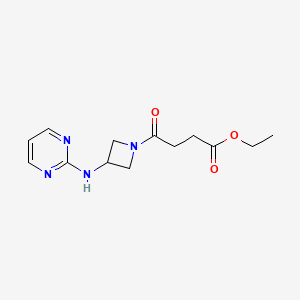
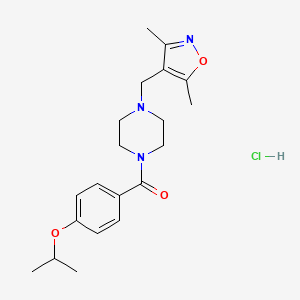
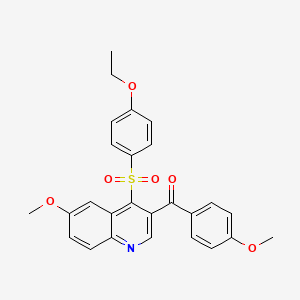

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)